
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
Descripción general
Descripción
The compound “4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride” likely contains an aminopropyl group attached to a thiomorpholine dione structure. Aminopropyl groups are known to provide attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Chemical Reactions Analysis
Amines, such as the aminopropyl group in this compound, can undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a high boiling point due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has shown the development of thiomorpholine derivatives through nucleophilic substitution reactions, aiming at creating potent bioactive molecules with antimicrobial properties. The synthesis process involves several steps, starting from thiomorpholine and p-chlorobenzonitrile to ultimately form various substituted heterocyclic compounds. These newly synthesized compounds have been tested for their antimicrobial activity, demonstrating the potential of thiomorpholine derivatives in developing new antimicrobial agents with optimized biological effects and consistent drug availability (D. Kardile & N. Kalyane, 2010).
Synthesis and Crystal Structure Analysis
Another facet of research on thiomorpholine derivatives includes the synthesis and crystal structure analysis of 3,3,6,6-tetramethylmorpholine-2,5-dione and its monothioxo and dithioxo derivatives. The study demonstrates a convenient synthesis pathway via 'direct amide cyclization' of linear precursors, followed by thionation yielding the corresponding thioxomorpholin-2-ones and morpholine-2,5-dithiones. These findings contribute to the understanding of the structural aspects of thiomorpholine derivatives, which could have implications in designing more effective molecules for various applications (N. Mawad et al., 2010).
Herbicide Discovery
The exploration of thiomorpholine derivatives extends to herbicide discovery, particularly through the synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors play a crucial role in developing herbicides for resistant weed control. One compound, characterized by its interaction with the metal ion and hydrophobic residues, displayed exceptional potency against AtHPPD, indicating the potential of thiomorpholine derivatives in creating effective herbicides for agricultural applications (Bo He et al., 2020).
Mecanismo De Acción
Target of Action
Compounds similar to “4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride”, such as spermine , often target cellular structures like nucleic acids . They can stabilize the helical structure of DNA and are essential for eukaryotic cell growth .
Mode of Action
These compounds often function as free radical scavengers, preventing oxidative damage to DNA . They can also regulate gene expression and prevent endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine, a similar compound, is synthesized from ornithine . It is found in all eukaryotic cells and some bacteria .
Result of Action
The primary result of the action of similar compounds is the protection of DNA from oxidative damage, stabilization of chromatin, and regulation of gene expression .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-2-1-3-9-4-6-12(10,11)7-5-9;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPVSAOPCZVPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
CAS RN |
1432677-72-9 | |
| Record name | 4-Thiomorpholinepropanamine, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432677-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

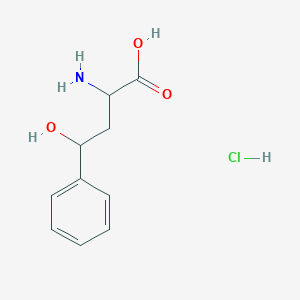
![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)
![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)
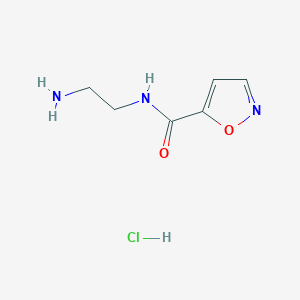
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)

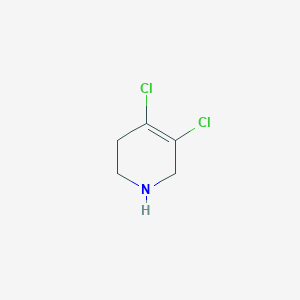
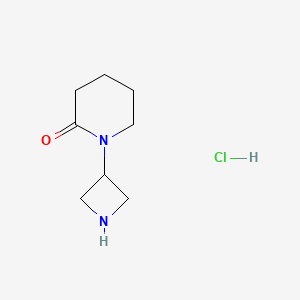
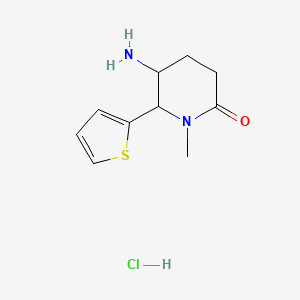

![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)